
1,2-Bis(hexylthio)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(hexylthio)ethane is an organosulfur compound with the molecular formula C14H30S2 It is characterized by the presence of two hexylthio groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(hexylthio)ethane can be synthesized through the reaction of 1,2-dibromoethane with hexanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by hexylthio groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(hexylthio)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol precursors.
Substitution: The hexylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can replace the hexylthio groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexanethiol.
Substitution: Various substituted ethane derivatives.
Applications De Recherche Scientifique
1,2-Bis(hexylthio)ethane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving sulfur metabolism and enzyme interactions.
Industry: Used in the extraction of metals such as mercury and palladium from aqueous solutions
Mécanisme D'action
The mechanism by which 1,2-Bis(hexylthio)ethane exerts its effects involves the interaction of its sulfur atoms with metal ions or other electrophilic species. The compound can form stable complexes with metals, facilitating their extraction or catalysis. The molecular targets include metal ions and enzymes that interact with sulfur-containing compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.
1,2-Bis(dicyclohexylphosphino)ethane: Another ligand with similar coordination properties.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A phosphine ligand with unique steric and electronic properties.
Uniqueness
1,2-Bis(hexylthio)ethane is unique due to its sulfur-containing hexylthio groups, which provide distinct reactivity and coordination properties compared to phosphine ligands. Its ability to form stable complexes with metals and undergo various chemical transformations makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
60810-38-0 |
|---|---|
Formule moléculaire |
C14H30S2 |
Poids moléculaire |
262.5 g/mol |
Nom IUPAC |
1-(2-hexylsulfanylethylsulfanyl)hexane |
InChI |
InChI=1S/C14H30S2/c1-3-5-7-9-11-15-13-14-16-12-10-8-6-4-2/h3-14H2,1-2H3 |
Clé InChI |
VTFWYVRKCPYUCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSCCSCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



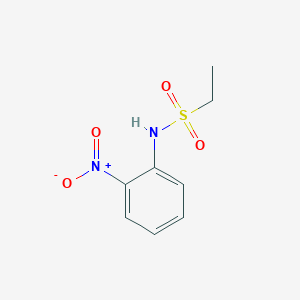
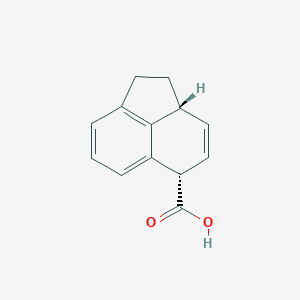
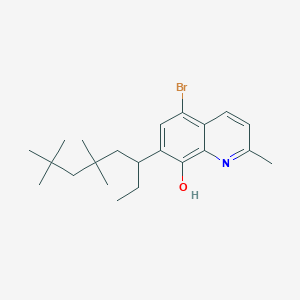
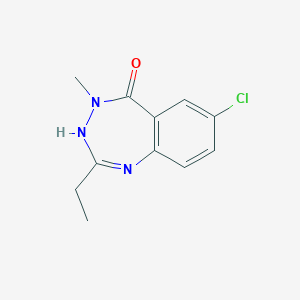
phosphanium iodide](/img/structure/B14607882.png)

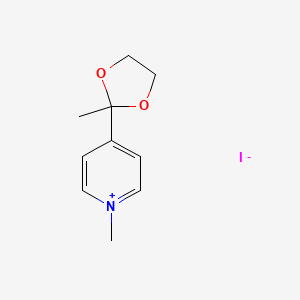

![2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid](/img/structure/B14607896.png)



![1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14607926.png)
